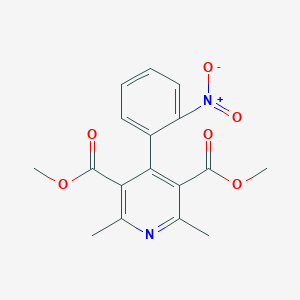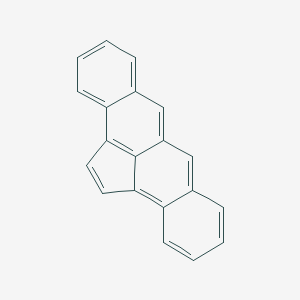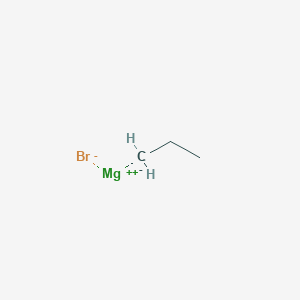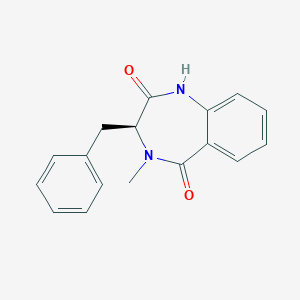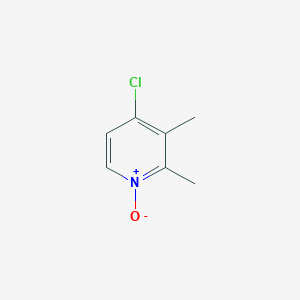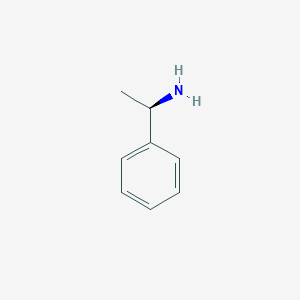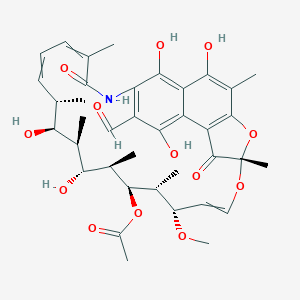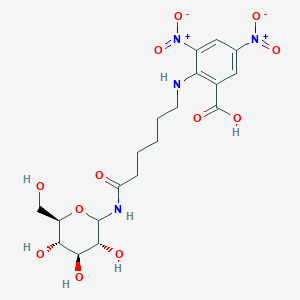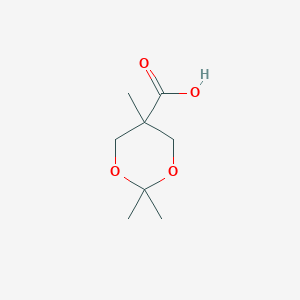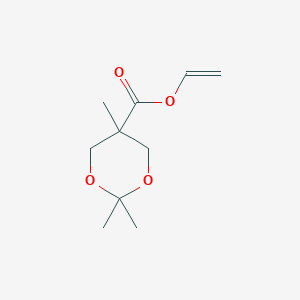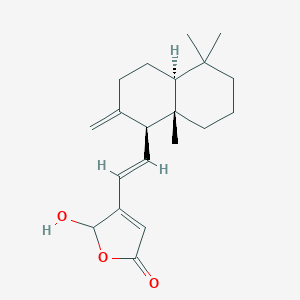
Chinensine B
Overview
Description
Synthesis Analysis
The synthesis of Chinensine B and related compounds involves complex chemical reactions and strategic methodologies. For example, the total synthesis of (+)-chinensiolide B, a compound closely related to Chinensine B, was accomplished through a highly stereoselective and E/Z-selective tandem allylboration/lactonization reaction, starting from (R)-carvone. This process highlights the intricate steps involved in synthesizing such compounds, including chemoselective reactions to overcome reactivity issues associated with the alpha-methylene gamma-lactone moiety (Elford & Hall, 2010). Similarly, short and efficient syntheses of chinensines A-E, utilizing singlet oxygen reactions, have clarified previously unknown stereochemical details, emphasizing the complexity of synthesizing these compounds (Margaros & Vassilikogiannakis, 2007).
Molecular Structure Analysis
The molecular structure of Chinensine B and related compounds is characterized by multiple functional groups and stereochemical configurations. The detailed analysis of these structures is essential for understanding their chemical behavior and potential biological activities. For instance, the structural elucidation of chinensin, a related compound, involved chemical transformation and spectroscopic evidence, highlighting the importance of molecular structure analysis in understanding these compounds' chemical nature (Ghosal, Chauhan, & Srivastava, 1974).
Chemical Reactions and Properties
Chinensine B undergoes various chemical reactions, which are pivotal in its synthesis and modification. The reactivity of the alpha-methylene gamma-lactone group in Chinensine B analogs, for example, plays a crucial role in its chemical transformations. Such reactivity is carefully managed through selective reactions to achieve the desired chemical structures (Elford & Hall, 2010).
Scientific Research Applications
Application in Synthetic Organic Chemistry
- Scientific Field: Synthetic Organic Chemistry .
- Summary of the Application: Chinensine B has been used in the synthesis of complex molecular motifs found in natural products . The core of the prunolide molecules and the chinensine family of natural products were rapidly synthesized using effective and short singlet oxygen mediated strategies .
- Methods of Application: The synthesis involves the oxidation of a substituted furan nucleus by singlet oxygen . This process transforms relatively simple furans into complex motifs present in a diverse range of natural products .
- Results or Outcomes: The use of singlet oxygen in the synthesis process frequently delivers a rapid and dramatic increase in molecular complexity in high yield . Furthermore, an unusually wide structural diversity is exhibited by the molecular motifs obtained from these reaction sequences .
Nanomaterials in Biosensing Applications
- Scientific Field: Biosensing .
- Summary of the Application: Nanomaterials have received increasing attention in the fabrication and improvement of biosensors due to their unique physicochemical and optical properties . They can effectively improve the sensitivity and reduce the detection limit of biosensors .
- Methods of Application: The application of nanomaterials in biosensors involves leveraging their size effect, optical and electrical properties .
- Results or Outcomes: The use of nanomaterials in biosensors has led to improved sensitivity and reduced detection limits .
Synthesis of Polyoxygenated Natural Products
- Scientific Field: Synthetic Organic Chemistry .
- Summary of the Application: Singlet oxygen mediated strategies have been used for the rapid synthesis of complex molecular motifs found in polyoxygenated natural products .
- Methods of Application: The synthesis involves the oxidation of a substituted furan nucleus by singlet oxygen .
- Results or Outcomes: The use of singlet oxygen in the synthesis process frequently delivers a rapid and dramatic increase in molecular complexity in high yield .
Nanomaterials in Biosensing Applications
- Scientific Field: Biosensing .
- Summary of the Application: Nanomaterials have received increasing attention in the fabrication and improvement of biosensors due to their unique physicochemical and optical properties . They can effectively improve the sensitivity and reduce the detection limit of biosensors .
- Methods of Application: The application of nanomaterials in biosensors involves leveraging their size effect, optical and electrical properties .
- Results or Outcomes: The use of nanomaterials in biosensors has led to improved sensitivity and reduced detection limits .
Synthesis of Polyoxygenated Natural Products
- Scientific Field: Synthetic Organic Chemistry .
- Summary of the Application: Singlet oxygen mediated strategies have been used for the rapid synthesis of complex molecular motifs found in polyoxygenated natural products .
- Methods of Application: The synthesis involves the oxidation of a substituted furan nucleus by singlet oxygen .
- Results or Outcomes: The use of singlet oxygen in the synthesis process frequently delivers a rapid and dramatic increase in molecular complexity in high yield .
properties
IUPAC Name |
3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3/b8-7+/t15-,16-,18?,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUPGEKTXQYTSU-AKHYNURPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chinensine B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



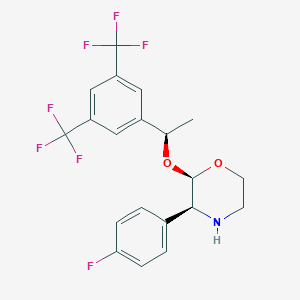
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
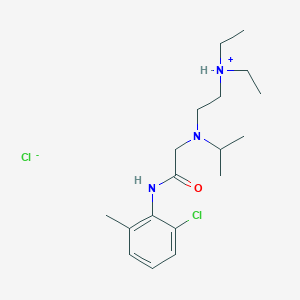
![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)
